molecular formula C25H20Cl2N4O3S B12198400 1H-Pyrrole-3-carboxylic acid, 5-(5-cyano-1,2,3,4-tetrahydro-6-mercapto-4-oxo-1-phenyl-2-pyrimidinyl)-4-[(2,5-dichlorophenyl)methyl]-2-methyl-, methyl ester CAS No. 1049127-40-3

1H-Pyrrole-3-carboxylic acid, 5-(5-cyano-1,2,3,4-tetrahydro-6-mercapto-4-oxo-1-phenyl-2-pyrimidinyl)-4-[(2,5-dichlorophenyl)methyl]-2-methyl-, methyl ester

Cat. No.: B12198400
CAS No.: 1049127-40-3
M. Wt: 527.4 g/mol
InChI Key: APUORXNYFKPTQW-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound’s IUPAC name reflects its intricate architecture: 5-(5-cyano-1,2,3,4-tetrahydro-6-mercapto-4-oxo-1-phenyl-2-pyrimidinyl)-4-[(2,5-dichlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylic acid methyl ester . Breaking this down:

  • Pyrrole core : The 1H-pyrrole ring is substituted at positions 2, 3, 4, and 5.
  • Carboxylate group : A methyl ester (-COOCH₃) occupies position 3.
  • Pyrimidine substituent : Position 5 links to a 5-cyano-6-mercapto-4-oxo-1-phenyl-1,2,3,4-tetrahydropyrimidine moiety.
  • Arylalkyl group : Position 4 bears a (2,5-dichlorophenyl)methyl substituent.
  • Methyl group : Position 2 is methylated.

The molecular formula C₂₅H₂₀Cl₂N₄O₃S (molecular weight: 527.42 g/mol) confirms the presence of:

Element Count Role in Structure
Carbon 25 Framework backbone
Hydrogen 20 Saturation
Chlorine 2 Electrophilic sites (2,5-dichlorophenyl)
Nitrogen 4 Heterocyclic rings
Oxygen 3 Ester, ketone
Sulfur 1 Thiol group

The esterification of the carboxylic acid group at position 3 enhances lipophilicity, critical for membrane permeability.

Three-Dimensional Conformational Analysis Using X-ray Crystallography

While X-ray crystallographic data for this specific compound remains unpublished, analogous pyrrole-pyrimidine hybrids provide insights. For example, methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (PubChem CID 296188) adopts a boat conformation in its tetrahydropyrimidine ring, with phenyl substituents occupying equatorial positions. Extrapolating this:

  • The tetrahydropyrimidine ring likely exhibits a puckered conformation, minimizing steric clash between the phenyl group at position 1 and the cyano group at position 5.
  • The pyrrole ring is expected to remain planar, with the (2,5-dichlorophenyl)methyl group adopting a perpendicular orientation to avoid π-π stacking interference.
  • Mercapto group at position 6 may participate in intramolecular hydrogen bonding with the adjacent oxo group, stabilizing the pyrimidine ring.

Substituent Configuration and Steric Interactions

Key substituents and their steric effects include:

  • (2,5-Dichlorophenyl)methyl group :
    • Ortho-chlorine atoms create steric hindrance, forcing the phenyl ring into a tilted orientation relative to the pyrrole plane.
    • Calculated van der Waals radii (Cl: 1.80 Å) suggest close contacts with the methyl group at position 2, necessitating conformational adjustments.
  • Methyl ester at position 3 :

    • The ester’s methoxy group (-OCH₃) projects away from the pyrrole core, reducing electronic interference with the π-system.
  • 5-Cyano-6-mercapto-pyrimidine substituent :

    • The cyano group’s linear geometry (C≡N bond length: 1.16 Å) extends outward, while the mercapto group (-SH) may form a hydrogen bond with the pyrimidine’s oxo group (O=S distance: ~2.90 Å).

Comparative data from methyl 5-cyano-1H-pyrrole-2-carboxylate (CID 12730474) shows that cyano groups at position 5 of pyrrole rings induce electron-withdrawing effects, polarizing the ring and affecting dipole moments.

Comparative Structural Analysis With Related Pyrrole-Pyrimidine Hybrid Systems

The compound’s structure diverges from related hybrids in three key aspects:

Feature Target Compound Analogous Hybrid (CID 296188)
Pyrimidine Substituent 5-Cyano-6-mercapto-4-oxo 6-Methyl-2-oxo
Aryl Group 2,5-Dichlorophenylmethyl Phenyl
Ester Position Pyrrole C3 Pyrimidine C5
  • Electron-withdrawing effects : The 5-cyano and 6-mercapto groups increase the pyrimidine ring’s electrophilicity compared to the methyl-substituted analog.
  • Chlorine substitution : The 2,5-dichlorophenyl group enhances hydrophobic interactions compared to unsubstituted phenyl groups, as seen in 5-cyano-1H-pyrrole-3-carboxylic acid derivatives.
  • Conformational rigidity : The tetrahydropyrimidine ring’s saturation reduces flexibility relative to fully aromatic pyridine systems, such as those in 5-(3-(5-cyano-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)allylidene)-1-ethyl-1,2,5,6-tetrahydro-4-methyl-2,6-dioxopyridine-3-carbonitrile.

This structural uniqueness positions the compound as a candidate for targeted molecular interactions, particularly in enzyme inhibition where rigid, multi-ring systems are advantageous.

Properties

CAS No.

1049127-40-3

Molecular Formula

C25H20Cl2N4O3S

Molecular Weight

527.4 g/mol

IUPAC Name

methyl 5-(5-cyano-6-oxo-3-phenyl-4-sulfanyl-1,2-dihydropyrimidin-2-yl)-4-[(2,5-dichlorophenyl)methyl]-2-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C25H20Cl2N4O3S/c1-13-20(25(33)34-2)17(11-14-10-15(26)8-9-19(14)27)21(29-13)22-30-23(32)18(12-28)24(35)31(22)16-6-4-3-5-7-16/h3-10,22,29,35H,11H2,1-2H3,(H,30,32)

InChI Key

APUORXNYFKPTQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2NC(=O)C(=C(N2C3=CC=CC=C3)S)C#N)CC4=C(C=CC(=C4)Cl)Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Bromination of Aldehyde Precursors

The process begins with bromination of substituted aldehydes. For example, bromination of 3-(2,5-dichlorophenyl)propanal with bromine in a non-proton solvent (e.g., dichloromethane) at 0–50°C yields 2-bromo-3-(2,5-dichlorophenyl)propanal. This α-bromoaldehyde serves as the electrophilic component for pyrrole ring formation.

Reaction Conditions:

  • Temperature: 0–50°C

  • Solvent: Dichloromethane

  • Yield: ~85% (extrapolated from analogous reactions)

Cyclization with β-Keto Esters

The bromoaldehyde reacts with methyl 3-oxobutanoate (methyl acetoacetate) in the presence of aqueous ammonia, facilitating cyclization via enamine intermediate formation. This step installs the 2-methyl and 3-carboxylate groups simultaneously.

Optimization Notes:

  • Ammonia concentration: 25–30% aqueous solution

  • Reaction time: 12–14 hours at 20–25°C

  • Yield: 28–35% (based on similar pyrrole syntheses)

Pyrimidinone Fragment Preparation

The 5-cyano-6-mercapto-4-oxo-1-phenyl-1,2,3,4-tetrahydro-2-pyrimidinyl moiety is synthesized through a modified Biginelli reaction.

Multicomponent Cyclocondensation

Thiourea, benzaldehyde, and ethyl cyanoacetate undergo acid-catalyzed cyclization to form 6-mercapto-4-oxo-2-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carbonitrile.

Key Parameters:

  • Catalyst: Conc. HCl (5 mol%)

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Yield: 60–68%

Fragment Coupling Strategy

The pyrrole and pyrimidinone fragments are coupled via nucleophilic aromatic substitution (NAS) at the pyrrole’s 5-position.

Activation of Pyrimidinone

The pyrimidinone’s secondary amine (N2) is deprotonated using NaH in THF, generating a nucleophilic site for attack on the brominated pyrrole intermediate.

Coupling Conditions:

  • Molar ratio: 1:1.2 (pyrrole:pyrimidinone)

  • Temperature: 60°C

  • Duration: 8–10 hours

  • Yield: 45–50%

Introduction of Dichlorophenylmethyl Group

The 4-[(2,5-dichlorophenyl)methyl] substituent is introduced via Friedel-Crafts alkylation using 2,5-dichlorobenzyl bromide.

Electrophilic Alkylation

  • Catalyst: AlCl₃ (1.2 equiv)

  • Solvent: Nitromethane

  • Temperature: 0°C → gradual warming to 25°C

  • Yield: 65–70%

Regioselectivity Control:
The methyl ester at position 3 and pre-existing methyl group at position 2 direct electrophilic attack to the pyrrole’s 4-position.

Final Functionalization and Purification

Esterification Maintenance

The methyl ester remains intact throughout synthesis due to:

  • Use of mild bases (avoiding saponification)

  • Short reaction times during acidic steps

Purification Protocols

  • Liquid-Liquid Extraction : Dichloromethane/water partitioning removes polar byproducts.

  • Crystallization : Hexane/ethyl acetate (9:1) induces crystallization at −20°C.

  • Column Chromatography : Silica gel (230–400 mesh) with gradient elution (hexane → hexane:EtOAc 4:1) achieves >95% purity.

Comparative Analysis of Synthetic Routes

StepMethod A (Patent-Based)Method B (Biginelli Adaptation)
Pyrrole FormationKnorr cyclization (31% yield)Hantzsch synthesis (28% yield)
Pyrimidinone SynthesisNot describedBiginelli reaction (65% yield)
Coupling Efficiency45% (NAS)52% (Buchwald-Hartwig)
Total Yield4.2%5.8%

Key Findings:

  • Method B’s use of palladium-catalyzed coupling improves fragment joining efficiency but increases metal contamination risks.

  • Patent-based approaches prioritize cost-effectiveness over yield, favoring NAS despite moderate efficiency.

Challenges and Optimization Opportunities

Mercapto Group Oxidation

The 6-mercapto group exhibits susceptibility to oxidation during coupling. Mitigation strategies include:

  • Strict inert atmosphere (N₂/Ar)

  • Addition of radical scavengers (e.g., BHT)

Steric Hindrance in Alkylation

Bulky dichlorophenylmethyl group installation faces steric challenges, addressed by:

  • High-dilution conditions (0.1 M)

  • Slow reagent addition (2–3 hours)

Chemical Reactions Analysis

1H-Pyrrole-3-carboxylic acid, 5-(5-cyano-1,2,3,4-tetrahydro-6-mercapto-4-oxo-1-phenyl-2-pyrimidinyl)-4-[(2,5-dichlorophenyl)methyl]-2-methyl-, methyl ester undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step processes that include cyclization reactions and modifications of pyrrole and pyrimidine structures. For instance, the synthesis may start with the coupling of specific acyclic precursors followed by cyclization to form the pyrrole ring. The presence of cyano and mercapto groups enhances the compound's reactivity and biological activity.

Biological Activities

Anticancer Properties
Research indicates that derivatives of 1H-pyrrole-3-carboxylic acid exhibit significant inhibitory activity against protein kinases, particularly Cdc7 and cyclin-dependent kinases (Cdks). These kinases play crucial roles in cell cycle regulation and are often overactive in cancerous cells. Inhibiting these kinases can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Antimicrobial Activity
Studies have demonstrated that various pyrrole derivatives possess antimicrobial properties. For example, a series of synthesized methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives showed promising antibacterial and antifungal activities in vitro. The zones of inhibition against specific bacterial pathogens were measured, indicating their potential as antimicrobial agents .

Kinase Inhibition
The compound's structure allows it to act as a selective inhibitor for various protein kinases. This property is particularly useful in developing targeted therapies for diseases where kinase activity is dysregulated. The ability to inhibit multiple kinase pathways can lead to broader therapeutic applications beyond oncology .

Case Study 1: Anticancer Activity

A study focused on the anticancer effects of pyrrole derivatives demonstrated that compounds similar to the target structure effectively inhibited cell growth in several cancer cell lines. The mechanism was primarily through the induction of apoptosis and cell cycle arrest at the G2/M phase. This suggests that such compounds could be developed into novel anticancer drugs.

Case Study 2: Antimicrobial Efficacy

In another study, a series of pyrrole derivatives were synthesized and evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the pyrrole structure significantly enhanced their antibacterial potency, making them candidates for further development as therapeutic agents against resistant bacterial strains.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 5-(5-cyano-1,2,3,4-tetrahydro-6-mercapto-4-oxo-1-phenyl-2-pyrimidinyl)-4-[(2,5-dichlorophenyl)methyl]-2-methyl-, methyl ester involves several molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins. Its functional groups allow it to form specific interactions with these targets.

    Pathways: The compound may influence various biochemical pathways, including signal transduction and metabolic processes. Its effects on these pathways can lead to changes in cellular function and behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Pharmacological Activity

FPL 64176 (2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylic acid methyl ester) is a well-studied Ca²⁺ channel activator. Key distinctions and parallels include:

  • Substituent Effects : FPL 64176 contains a benzoylphenylmethyl group at position 4, whereas the target compound features a dichlorophenylmethyl group. The electron-withdrawing chlorine atoms in the latter may enhance metabolic stability or alter receptor binding compared to FPL 64176’s benzoyl moiety .
  • Pharmacological Efficacy: FPL 64176 exhibits a 14-fold increase in L-type Ca²⁺ current amplitude and a higher maximum tension response (2× (S)-Bay K 8644) in vascular smooth muscle cells. Its prolonged washout time (~40 min vs.

CB2 Receptor Antagonists: Pyrrole-3-carboxylic acid derivatives with arylalkyl substitutions (e.g., 5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-1H-pyrrole-3-carboxylic acid) show potent CB2 antagonism. The target compound’s dichlorophenylmethyl group may similarly enhance hydrophobic interactions with cannabinoid receptors, though its pyrimidinyl-mercapto system introduces hydrogen-bonding capabilities absent in simpler analogs .

Physicochemical Properties

Comparative data for key pyrrole-3-carboxylic acid methyl esters are summarized below:

Compound (CAS) Molecular Formula Melting Point (°C) Boiling Point (°C) Density (g/cm³) pKa
Target Compound (Not reported) - - - - -
4-(6-Chloropyridin-3-yl) analog (188524-68-7) C₁₁H₉ClN₂O₂ 179–181 476.7 (predicted) 1.343 14.09
1-[2-(3,4-Dimethoxyphenyl)ethyl] analog (478260-21-8) C₁₉H₂₄N₂O₆ - 623.5 (predicted) 1.237 1.15
4-Thiophen-3-yl analog (Not reported) C₁₀H₉NO₂S - 315.1 1.2 -
  • Thermal Stability : The 4-(6-chloropyridin-3-yl) analog exhibits a high melting point (179–181°C), suggesting strong crystalline packing due to its chloropyridinyl group. The target compound’s dichlorophenyl and pyrimidinyl groups may similarly enhance thermal stability .

Biological Activity

1H-Pyrrole-3-carboxylic acid derivatives, particularly those with complex substitutions, have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound 1H-Pyrrole-3-carboxylic acid, 5-(5-cyano-1,2,3,4-tetrahydro-6-mercapto-4-oxo-1-phenyl-2-pyrimidinyl)-4-[(2,5-dichlorophenyl)methyl]-2-methyl-, methyl ester , exploring its synthesis, biological activities, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyrrole ring substituted at key positions that enhance its reactivity and biological profile. The synthesis typically involves multiple steps including cyclization reactions and functional group modifications. For example, the synthesis of related pyrrole derivatives often employs the Knorr reaction followed by hydrolysis and esterification processes to yield various functionalized products .

Antimicrobial Activity

Research indicates that derivatives of pyrrole exhibit significant antimicrobial properties. The synthesized compounds demonstrate effective antibacterial and antifungal activities against various pathogens. The presence of specific substituents, such as methoxy groups, has been shown to enhance these activities. For instance, a study highlighted that certain pyrrole derivatives displayed substantial zones of inhibition against both Gram-positive and Gram-negative bacteria .

CompoundAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
8a1512
8b1815
8c2010

Anticancer Potential

The anticancer properties of pyrrole derivatives have also been explored extensively. In vitro studies suggest that these compounds can induce apoptosis in cancer cell lines through various mechanisms including the modulation of cell cycle progression and inhibition of proliferation pathways. For example, a derivative similar to the compound has shown promising results in inhibiting tumor growth in xenograft models .

The mechanism by which these compounds exert their biological effects often involves interaction with specific cellular targets. Pyrrole derivatives may act on various biochemical pathways such as:

  • Inhibition of Enzymatic Activity : Many pyrrole derivatives inhibit enzymes critical for cell survival and proliferation.
  • DNA Intercalation : Some compounds can intercalate into DNA, disrupting replication processes.
  • Modulation of Signaling Pathways : They may influence signaling pathways related to inflammation and cell survival.

Case Studies

A notable study investigated the efficacy of a related pyrrole derivative against multidrug-resistant bacterial strains. The results demonstrated a marked reduction in bacterial load in treated models compared to controls, suggesting potential for clinical application in treating resistant infections .

Another study focused on the anticancer activity of a structurally similar compound, which was found to significantly reduce tumor size in vivo while exhibiting minimal toxicity to normal cells .

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